molecular formula C5H7FO2 B13458370 rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid

rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid

Cat. No.: B13458370
M. Wt: 118.11 g/mol
InChI Key: ZPXAHTIQEUCDFS-IUYQGCFVSA-N
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Description

rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid: is a chemical compound characterized by the presence of a fluorocyclopropyl group attached to an acetic acid moiety

Preparation Methods

The synthesis of rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst.

    Acetic Acid Formation:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclopropyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid can be compared with other similar compounds, such as:

    rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]acetic acid: This compound lacks the fluorine atom, which can affect its reactivity and biological activity.

    rac-2-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]acetic acid: The presence of a phenyl group instead of a cyclopropyl group can lead to different chemical and biological properties.

    rac-2-[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]acetic acid:

The uniqueness of this compound lies in its specific structural features, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C5H7FO2

Molecular Weight

118.11 g/mol

IUPAC Name

2-[(1R,2R)-2-fluorocyclopropyl]acetic acid

InChI

InChI=1S/C5H7FO2/c6-4-1-3(4)2-5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4+/m0/s1

InChI Key

ZPXAHTIQEUCDFS-IUYQGCFVSA-N

Isomeric SMILES

C1[C@H]([C@@H]1F)CC(=O)O

Canonical SMILES

C1C(C1F)CC(=O)O

Origin of Product

United States

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